

Spectroscopic analysis to confirm the structure of 5-(Trifluoromethoxy)isatin.

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Compound of Interest

Compound Name: 5-(Trifluoromethoxy)isatin

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Spectroscopic Analysis of 5-(Trifluoromethoxy)isatin: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis to aid in the structural confirmation of **5-(Trifluoromethoxy)isatin**. Due to the limited availability of public spectroscopic data for **5-(Trifluoromethoxy)isatin**, this document presents a detailed comparison with structurally related and well-characterized isatin analogs: Isatin, 5-Methoxyisatin, and 5-Chloroisatin. The provided data for these alternatives, alongside established knowledge of functional group effects in spectroscopy, allows for a robust prediction of the expected spectral characteristics of **5-(Trifluoromethoxy)isatin**.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Isatin and its 5-substituted derivatives. This comparative data is crucial for understanding the influence of the substituent at the 5-position on the spectral properties of the isatin core.

Table 1: Comparative FTIR Data (cm⁻¹)

Functional Group	Isatin	5-Methoxyisatin	5-Chloroisatin	Predicted 5-(Trifluoromethoxy)isatin
N-H Stretch	~3450	Similar to Isatin	Similar to Isatin	~3450
C=O Stretch (Amide)	~1734	Similar to Isatin	Similar to Isatin	~1740-1750 (Inductive effect of OCF ₃)
C=O Stretch (Ketone)	~1653	Similar to Isatin	Similar to Isatin	~1660-1670 (Inductive effect of OCF ₃)
C-O-C Stretch	N/A	~1250 & ~1030	N/A	~1260-1200 & ~1170-1100 (C-F & C-O)
C-Cl Stretch	N/A	N/A	~830	N/A

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton	Isatin (DMSO-d ₆)	5-Methoxyisatin (CDCl ₃)	5-Chloroisatin (DMSO-d ₆)	Predicted 5-(Trifluoromethoxy)isatin (CDCl ₃ /DMSO-d ₆)
H-4	7.60 (d)	7.10-7.30 (m)	7.65 (d)	~7.4-7.6 (d)
H-6	7.55 (t)	7.10-7.30 (m)	7.60 (dd)	~7.3-7.5 (dd)
H-7	7.12 (d)	6.80-6.90 (d)	7.15 (d)	~7.0-7.2 (d)
N-H	11.09 (s)	Not specified	11.25 (s)	~11.0-11.5 (s)
OCH ₃	N/A	3.82 (s)	N/A	N/A

Table 3: Comparative ¹³C NMR Data (δ, ppm)

Carbon	Isatin (DMSO-d ₆)	5-Methoxyisatin (CDCl ₃)	5-Chloroisatin (DMSO-d ₆)	Predicted 5-(Trifluoromethoxy)isatin (CDCl ₃ /DMSO-d ₆)
C-2 (C=O)	184.4	~183	~183	~183-184
C-3 (C=O)	159.3	~159	~158	~158-159
C-3a	117.8	~118	~119	~118-119
C-4	124.3	~125	~126	~125-127
C-5	122.9	~156 (C-O)	~129 (C-Cl)	~145-150 (C-O) & ~120 (q, ¹ JCF, CF ₃)
C-6	138.2	~115	~137	~115-120
C-7	112.1	~111	~114	~112-115
C-7a	150.7	~144	~149	~148-150
OCH ₃	N/A	55.9	N/A	N/A

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion	Isatin	5-Methoxyisatin	5-Chloroisatin	Predicted 5-(Trifluoromethoxy)isatin
[M] ⁺	147	177	181/183 (isotope pattern)	231
[M-CO] ⁺	119	149	153/155	203
[M-CO-HCN] ⁺	92	122	126/128	176

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- **Background Spectrum:** A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and H₂O.
- **Sample Spectrum:** The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
- **Data Analysis:** The positions, shapes, and intensities of the absorption bands are analyzed to identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **¹H NMR Spectroscopy:** The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include the number of scans, relaxation delay, and pulse width.
- **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum is acquired on the same instrument. Proton decoupling is typically used to simplify the spectrum.

- **Data Analysis:** Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure.

Mass Spectrometry (MS)

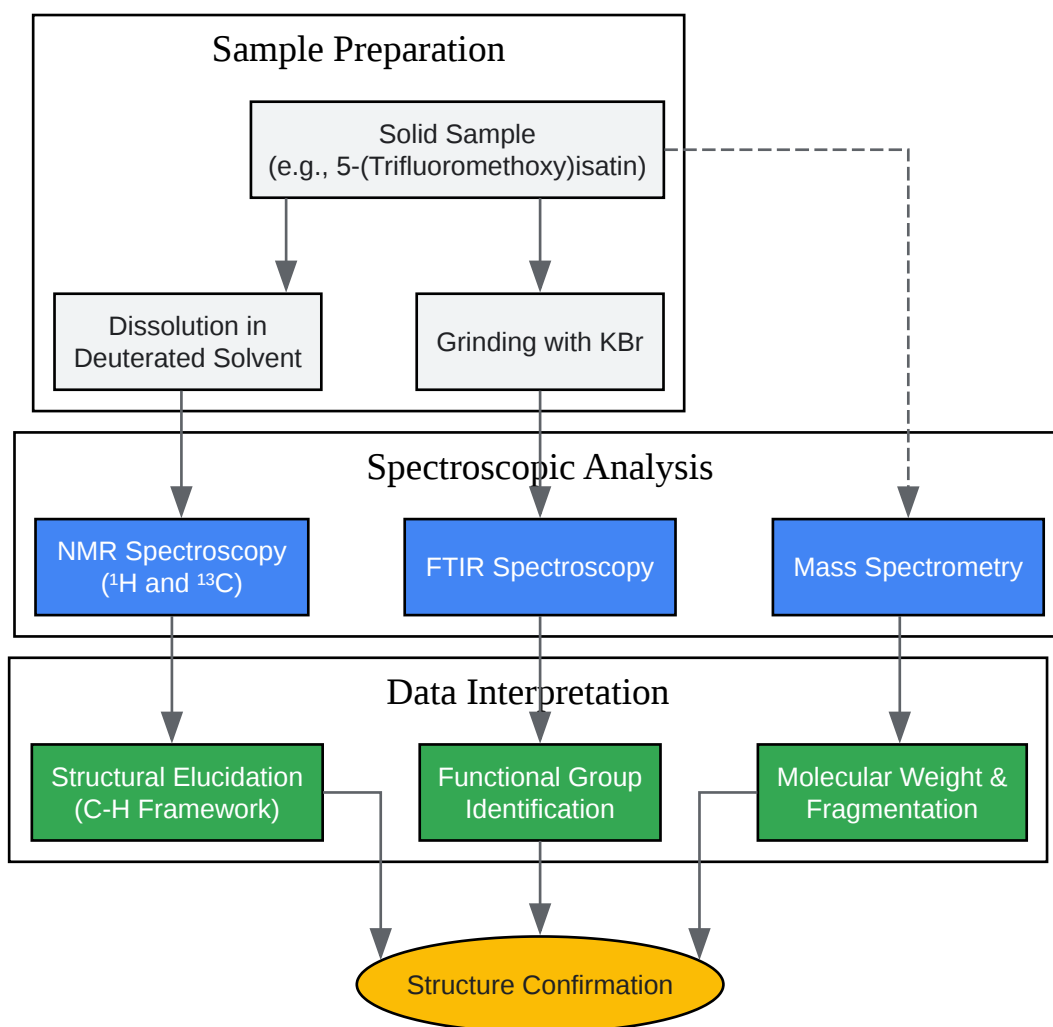
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector.
- **Data Analysis:** The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

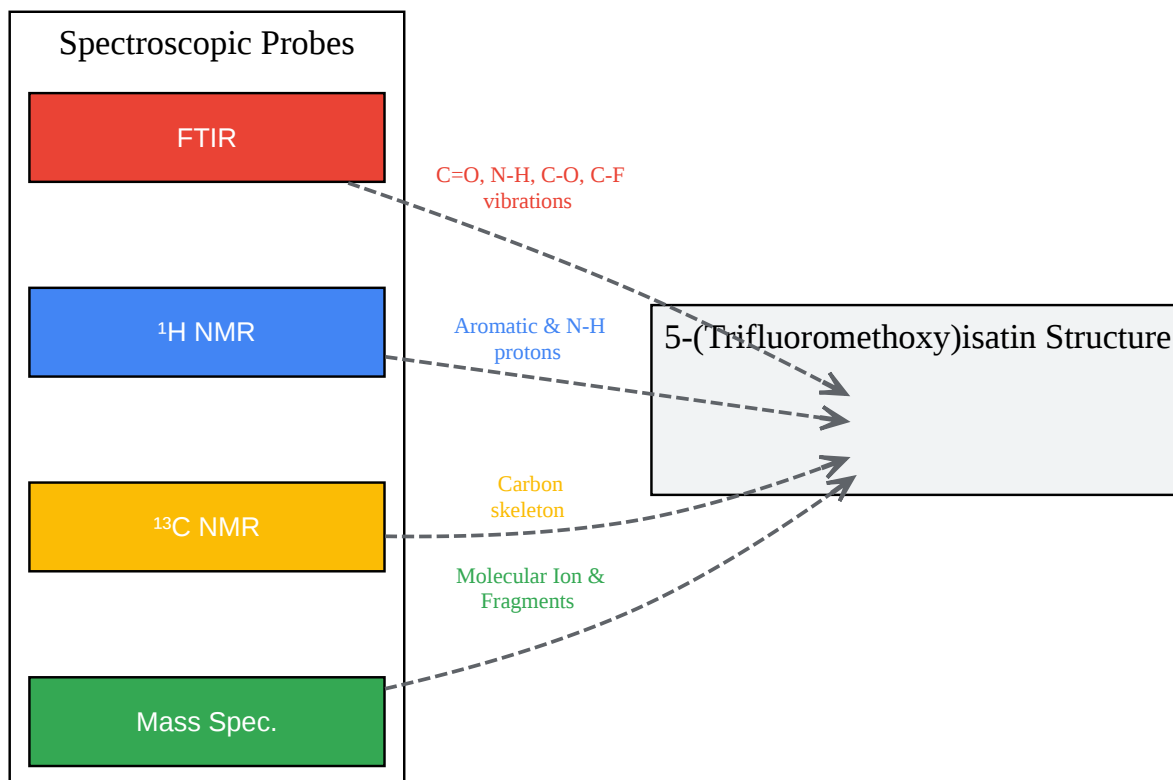
Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Analysis.

Probing the Structure of 5-(Trifluoromethoxy)isatin



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